molecular formula C12H19NO5 B11752932 Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1290627-57-4

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B11752932
CAS No.: 1290627-57-4
M. Wt: 257.28 g/mol
InChI Key: HZNSXHWBKZWPAT-HRDYMLBCSA-N
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Description

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl group. This compound is notable for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. The tert-butoxycarbonyl group is often used in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[32One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, along with a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow technology allows for better control over reaction parameters, leading to higher efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can be compared with other similar compounds, such as:

    tert-Butyl carbamate: Another compound featuring the tert-butoxycarbonyl group, but with a simpler structure.

    Bicyclic lactams: Compounds with similar bicyclic structures but different functional groups.

    Oxazolidinones: Compounds containing both oxygen and nitrogen in a ring structure, but with different ring sizes and substituents.

The uniqueness of this compound lies in its specific combination of a tert-butoxycarbonyl group and a bicyclic structure, which imparts distinct reactivity and stability characteristics .

Properties

CAS No.

1290627-57-4

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,5S,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1

InChI Key

HZNSXHWBKZWPAT-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H](C1)O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O

Origin of Product

United States

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